

An In-depth Technical Guide to 4-Pentylcyclohexanol: Chemical Properties and Characterization Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Pentylcyclohexanol**

Cat. No.: **B1265601**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties of **4-Pentylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physicochemical properties, its official IUPAC nomenclature, and generalized experimental protocols for the determination of key chemical characteristics.

IUPAC Name and Structural Information

The formal IUPAC name for **4-Pentylcyclohexanol** is 4-pentylcyclohexan-1-ol[1]. This name precisely describes its chemical structure: a cyclohexane ring substituted with a pentyl group at the fourth carbon atom and a hydroxyl group at the first. The compound exists as two geometric isomers: cis and trans, which differ in the spatial orientation of the pentyl and hydroxyl groups relative to the cyclohexane ring.

Physicochemical Properties

The chemical and physical properties of **4-Pentylcyclohexanol** are summarized in the table below. It is important to note that some properties may vary between the cis and trans isomers.

Property	Value	Source
IUPAC Name	4-pentylcyclohexan-1-ol	[1]
Molecular Formula	C ₁₁ H ₂₂ O	[1] [2] [3]
Molecular Weight	170.29 g/mol	[1] [2] [3]
Boiling Point	trans: 233.5 ± 8.0 °C (Predicted)	[3]
cis/trans mixture: 223.2 °C at 760 mmHg	[2]	
Melting Point	cis: 46-48 °C	[4]
trans: 24-27 °C	[2]	
Density	trans: 0.893 ± 0.06 g/cm ³ (Predicted)	[3]
cis/trans mixture: 0.914 g/cm ³	[2]	
pKa	trans: 15.34 ± 0.40 (Predicted)	[3]
cis: 15.31 ± 0.40 (Predicted)	[4]	
Appearance	Clear, colorless to almost colorless liquid	[3]

Experimental Protocols for Property Determination

While specific experimental protocols for the synthesis and property determination of **4-Pentylcyclohexanol** are not readily available in the searched literature, general and well-established methods for characterizing alcohols can be applied. These protocols are fundamental in organic chemistry and are suitable for a research setting.

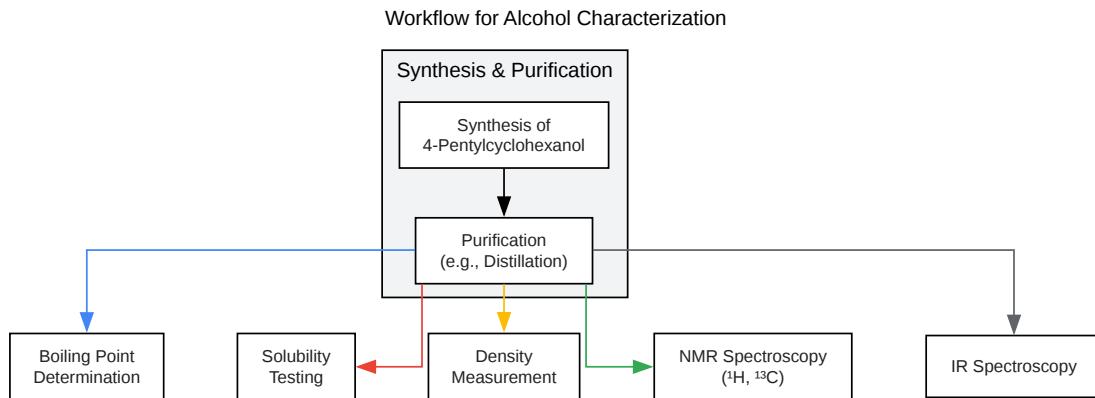
The solubility of an alcohol in various solvents is a key indicator of its polarity. Alcohols with smaller carbon chains are typically soluble in water due to the polarity of the hydroxyl group. However, as the nonpolar alkyl chain length increases, water solubility decreases.

Protocol:

- Place 2.0 mL of the solvent to be tested (e.g., water, ethanol, acetone) into a small test tube.
- Add the alcohol dropwise, shaking the mixture after each addition.
- Observe the number of drops required for the alcohol to no longer dissolve, indicated by the formation of a cloudy mixture or separate layers.
- The results can be qualitatively recorded as very soluble, soluble, or insoluble.

The boiling point is a crucial physical constant for identifying and assessing the purity of a liquid.

Protocol:


- Assemble a distillation apparatus, including a distillation flask, condenser, and receiving flask.
- Place a small volume of the alcohol in the distillation flask along with a boiling chip.
- Heat the flask gently.
- Record the temperature at which the liquid boils and the vapor temperature remains constant. This temperature is the boiling point.

Spectroscopic methods are essential for confirming the structure of a molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to determine the carbon-hydrogen framework of the molecule, confirming the presence of the pentyl group, the cyclohexyl ring, and the hydroxyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the characteristic O-H bond of the alcohol functional group, which typically appears as a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of an alcohol like **4-Pentylcyclohexanol**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and characterization of **4-Pentylcyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-tert-Pentylcyclohexanol | CAS 20698-30-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. trans-4-n-Pentylcyclohexanol CAS#: 77866-59-2 [amp.chemicalbook.com]
- 4. CIS-4-TERT-PENTYLCYCLOHEXANOL CAS#: 20698-29-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pentylcyclohexanol: Chemical Properties and Characterization Protocols]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1265601#4-pentylcyclohexanol-chemical-properties-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com